

# CP-135807 CAS number and molecular weight

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## Compound of Interest

Compound Name:	CP-135807
CAS No.:	151272-90-1
Cat. No.:	B125412

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## In-Depth Technical Guide: CP-135807

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **CP-135807**, a potent and selective 5-HT<sub>1D</sub> receptor agonist. It covers its chemical properties, synthesis, mechanism of action, and key experimental findings.

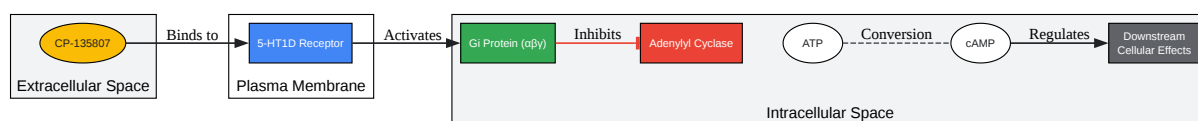
## Core Compound Information

Parameter	Value	Reference
CAS Number	151272-90-1	[1]
Molecular Weight	351.40 g/mol	[1]
Molecular Formula	C19H21N5O2	[1]
IUPAC Name	3-[[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine	
Synonyms	CP 135807, 3-(N-Methylpyrrolidin-2R-ylmethyl)-5-(3-nitropyrid-2-ylamino)-1H-indole	[1]

## Mechanism of Action

**CP-135807** is a selective agonist for the serotonin 1D (5-HT1D) receptor.[1][2] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist like **CP-135807**, the associated Gi protein inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). In functional studies, this mechanism of action results in a dose-dependent decrease in extracellular serotonin levels, suggesting that **CP-135807** may act as a terminal 5-HT autoreceptor agonist.[2]

## Signaling Pathway



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CP-135807 signaling cascade.

## Quantitative Data

Parameter	Species	Value	Receptor Subtype	Reference
IC50	Rat	3.1 nM	5-HT1D	[1]
IC50	Bovine	33 nM	5-HT1D	[1]

## Experimental Protocols

### Drug Discrimination Studies in Pigeons

A key methodology used to characterize the in vivo psychoactive effects of **CP-135807** is drug discrimination in pigeons. This behavioral pharmacology assay assesses the subjective effects of a drug by training animals to recognize and respond to its internal cues.

Objective: To determine if the discriminative stimulus effects of **CP-135807** are mediated by the 5-HT1D receptor.

Methodology:

- Subjects: Adult male Carneau pigeons are used for these studies.
- Apparatus: A two-key operant conditioning chamber is utilized, where pecking the keys results in food reinforcement.
- Training:
  - Pigeons are trained to discriminate between an intramuscular (IM) injection of **CP-135807** (e.g., 0.1 mg/kg) and a saline injection.[2]
  - Under a fixed-ratio schedule of food reinforcement, pecking one key is reinforced after the administration of **CP-135807**, while pecking the other key is reinforced after saline administration.
- Testing:

- Once the pigeons have learned to reliably discriminate between the drug and saline, substitution tests are conducted with other compounds to see if they produce similar subjective effects to **CP-135807**.
- Antagonism tests are also performed by pre-treating the pigeons with a receptor antagonist before administering **CP-135807** to determine which receptor is mediating its effects.

Key Findings from this Protocol:

- **CP-135807** and another structurally different 5-HT1D agonist fully substituted for the training dose, indicating similar subjective effects.[2]
- Agonists for other serotonin receptors, such as the 5-HT1A agonist 8-OH-DPAT and the 5-HT1B agonist CP-94,253, did not substitute for **CP-135807**. [2]
- The discriminative stimulus effects of **CP-135807** were completely blocked by the selective 5-HT1D antagonist GR 127935, but not by a 5-HT1A antagonist.[2]

These results from drug discrimination studies provide strong evidence that the centrally mediated psychoactive effects of **CP-135807** are specifically due to its agonist activity at the 5-HT1D receptor.[2]

## Synthesis

An efficient synthesis of **CP-135807** has been reported, with a key feature being the use of 2,5-dimethylpyrrole as a protecting group for the 5-aminoindole moiety. This protecting group was found to be stable under the basic and reducing conditions required for the subsequent synthetic steps and could be removed under mild conditions. The synthesis was accomplished on a large scale with an overall yield of 39%.[3]

## Pharmacokinetics and ADME

While specific pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for **CP-135807** are not extensively available in the public domain, it has been described as being orally active and readily crossing the blood-brain barrier.[3] This suggests

good absorption from the gastrointestinal tract and sufficient lipophilicity to penetrate the central nervous system. Further studies are required to fully characterize its pharmacokinetic profile.

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## References

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